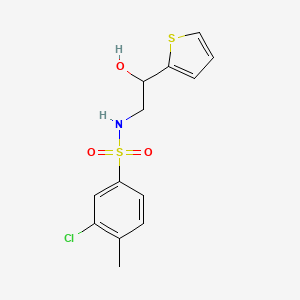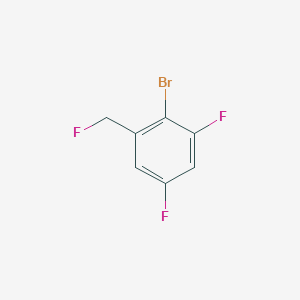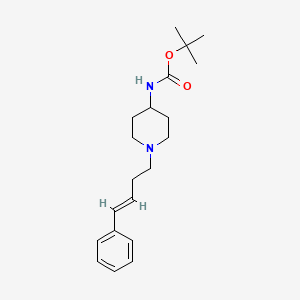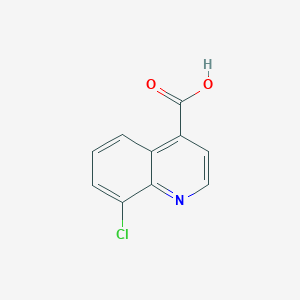![molecular formula C11H15FN2O B3011120 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline CAS No. 1342215-87-5](/img/structure/B3011120.png)
2-Fluoro-4-[(morpholin-4-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline is a molecule that includes a morpholine ring, a fluorine atom, and an aniline moiety. This structure suggests potential biological activity, as morpholine and its derivatives are often explored for their pharmacological properties. The presence of the fluorine atom could also influence the molecule's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related morpholine derivatives has been reported in various studies. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involved a method that was both theoretically and experimentally studied, indicating the potential for similar synthetic approaches to be applied to 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline . Another study reported the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride through amination and cyclization, which could provide insights into the synthetic routes applicable to the compound .
Molecular Structure Analysis
The molecular structure of morpholine derivatives has been characterized using various techniques such as X-ray crystallography, NMR, IR, and mass spectrometry. For example, the crystal structure of a morpholine derivative was determined to belong to the monoclinic system with specific lattice parameters, which could be relevant when analyzing the crystal structure of 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline . Hirshfeld surface analysis has also been used to study intermolecular interactions in crystals of morpholine derivatives .
Chemical Reactions Analysis
Morpholine derivatives participate in various chemical reactions. Electrochemical fluorination has been applied to morpholine derivatives, which could be a relevant reaction for introducing fluorine into the 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline molecule . The formation of fluorescent alkaline earth complexes with morpholine derivatives indicates the potential for complexation reactions involving the nitrogen atom in the morpholine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as their spectroscopic data and solubility, are important for understanding their behavior in different environments. The electrochemical fluorination study provided physical properties of nitrogen-containing fluorocarboxylic acids, which could be extrapolated to understand the properties of 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline . The formation of fluorescent complexes also suggests that the compound may have interesting photophysical properties .
Scientific Research Applications
Synthesis of Antimicrobial Agents
- 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including Schiff bases and thiazolidinone derivatives, exhibited good antitubercular activities, indicating their potential use in developing new antimicrobial agents (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Molecular Docking and Antimicrobial Activity
- Novel aniline derivatives of 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline have been designed and synthesized for antimicrobial applications. These compounds have shown significant activity against bacterial and fungal strains, with molecular docking studies providing insights into their potential as antimicrobial agents (Subhash & Bhaskar, 2020).
Catalysis in Aromatic Nucleophilic Substitution Reactions
- 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline has been used to study the catalysis of aromatic nucleophilic substitution reactions. These studies are crucial in understanding the role of amine salts in facilitating chemical reactions, which is essential for developing new synthetic methodologies (Hirst & Onyido, 1984).
Synthesis of Quinazoline and Fused Isoindolinone Scaffolds
- The compound has been used as a monodentate transient directing group in the Ruthenium(II)-catalyzed synthesis of quinazoline and fused isoindolinone scaffolds. This application demonstrates its utility in facilitating complex organic transformations for pharmaceutical and material science research (Wu et al., 2021).
Synthesis of Dopamine Receptor Antagonists
- Chiral alkoxymethyl morpholine analogs of 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline have been synthesized and identified as potent and selective antagonists of the dopamine D4 receptor. This research is significant for the development of new treatments for neurological and psychiatric disorders (Witt et al., 2016).
Electrochemical Fluorination of N-containing Carboxylic Acids
- The compound has been utilized in the electrochemical fluorination of N-containing carboxylic acids, demonstrating its importance in the field of fluorine chemistry and its applications in pharmaceuticals and agrochemicals (Takashi et al., 1998).
Development of Anion Exchange Membranes for Fuel Cells
- A morpholinium-functionalized poly(ether sulfone) incorporating 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline has been synthesized for use as an anion exchange membrane in alkaline fuel cells. This application highlights the compound's role in advancing renewable energy technologies (Hahn, Won, & Kim, 2013).
properties
IUPAC Name |
2-fluoro-4-(morpholin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-10-7-9(1-2-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXTWZMONIFHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3011041.png)
![6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011042.png)


![4-methoxy-2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3011048.png)
![N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011050.png)
![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B3011051.png)

![4-{[(2,5-Dioxopyrrolidine-1-yl)carbonyloxy]aminobenzoic acid](/img/structure/B3011053.png)

![[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanamine;dihydrochloride](/img/structure/B3011055.png)
![4-((1H-imidazol-1-yl)methyl)-N-([2,3'-bipyridin]-3-ylmethyl)benzamide](/img/structure/B3011056.png)

![Ethyl 4-[4-[(2,4-difluorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3011060.png)